[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone
Overview
Description
4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The intermediate product is then reacted with benzoyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in the treatment of various diseases .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in the development of new drugs .
Industry
In the industrial sector, this compound and its derivatives are used in the development of agrochemicals and other products. Their unique chemical properties make them suitable for various applications, including herbicides and insecticides .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrobenzyl)piperazin-1-ylmethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone: This derivative features a trifluoromethyl group, which can alter its biological activity and properties.
Cyclohexyl{4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]piperazino}methanone: This compound includes a pyrrole group, providing different chemical and biological characteristics.
Uniqueness
The presence of both the chloro and nitro groups on the phenyl ring, along with the piperazine and phenylmethanone moieties, makes it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-12-14(21(23)24)6-7-16(15)19-8-10-20(11-9-19)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVWFHHYHJTKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387102 | |
Record name | STK148980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-84-5 | |
Record name | STK148980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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